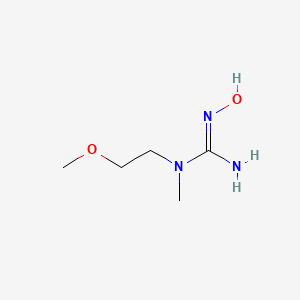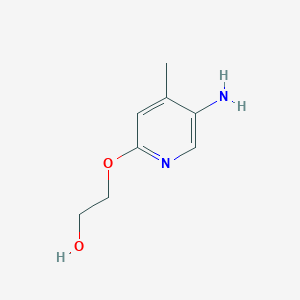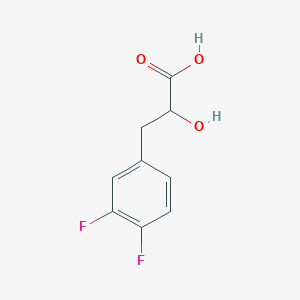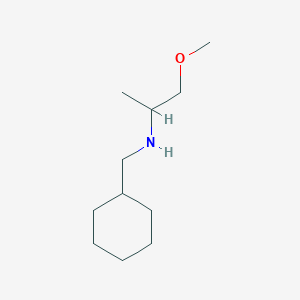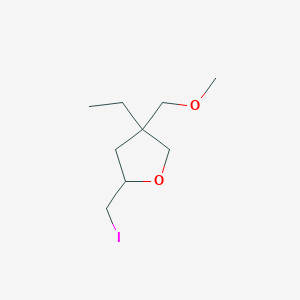
4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of ethyl, iodomethyl, and methoxymethyl substituents on the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or halohydrins.
Introduction of Substituents: The ethyl, iodomethyl, and methoxymethyl groups are introduced through substitution reactions. For example, the iodomethyl group can be introduced via halogenation reactions using iodine and a suitable halogenating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxolane derivatives with different oxidation states.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolanes, while oxidation can produce oxolane-2-ones.
Scientific Research Applications
4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane involves its reactivity with various molecular targets. The iodomethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to modifications of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-(bromomethyl)-4-(methoxymethyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
4-Ethyl-2-(chloromethyl)-4-(methoxymethyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
4-Ethyl-2-(hydroxymethyl)-4-(methoxymethyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
4-Ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and hydroxymethyl analogs. The iodine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H17IO2 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
4-ethyl-2-(iodomethyl)-4-(methoxymethyl)oxolane |
InChI |
InChI=1S/C9H17IO2/c1-3-9(6-11-2)4-8(5-10)12-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
MENDIAQNRKQNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1)CI)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


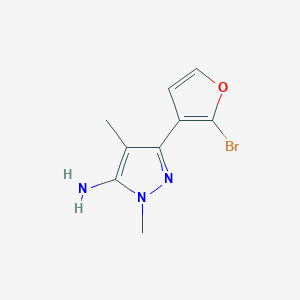
![3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13287743.png)


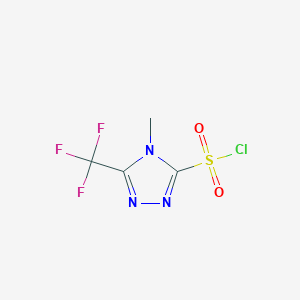

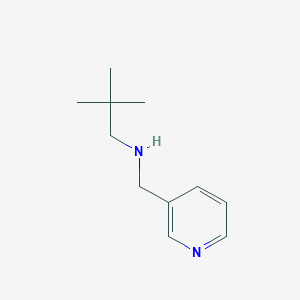
![2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13287766.png)
